4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride
Overview
Description
4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride is a chemical compound that features a pyridine ring and a phenylhydrazine moiety
Preparation Methods
The synthesis of 4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride typically involves the reaction of 4-((1E)-2-(2-pyridyl)vinyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl and phenyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride include:
Pyridinium salts: These compounds share the pyridine ring structure and have similar reactivity and applications.
Phenylhydrazine derivatives: These compounds have the phenylhydrazine moiety and are used in similar synthetic and biological applications.
Pyridylphosphonium salts: These compounds are used as alternatives in radical coupling reactions and have similar functionalization capabilities.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.2ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;;/h1-10,16H,14H2;2*1H/b7-4+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOKSTAPQSFAJS-RDRKJGRWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-62-5 | |
Record name | 4'-Hydrazino-2-stilbazole Dihydrochloride [for Fluorometry of alpha-Keto Acids] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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